N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide

Description

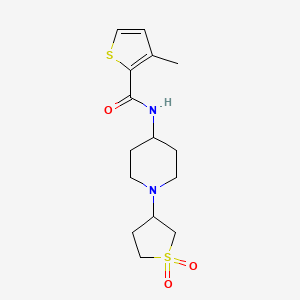

This compound features a piperidine-4-yl core linked to a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene) and a 3-methylthiophene-2-carboxamide moiety. Such hybrid structures are often explored in medicinal chemistry for CNS or enzyme-targeting applications .

Properties

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S2/c1-11-4-8-21-14(11)15(18)16-12-2-6-17(7-3-12)13-5-9-22(19,20)10-13/h4,8,12-13H,2-3,5-7,9-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGFRZWYAQLBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework comprising a tetrahydrothiophene moiety, a piperidine ring, and a carboxamide group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol. The presence of sulfur in the tetrahydrothiophene and thiophene rings is significant as it often enhances biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.4 g/mol |

| Structural Features | Tetrahydrothiophene, Piperidine, Carboxamide |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Studies suggest that the compound may act as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels , which play a crucial role in neuronal signaling and cardiac function. By modulating these channels, the compound could influence cellular excitability and neurotransmitter release.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties . For instance, derivatives containing the tetrahydrothiophene moiety have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to modulate inflammatory pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, indicating a promising therapeutic application in treating inflammatory diseases .

Neuropharmacological Potential

Given its interaction with GIRK channels, this compound may also have implications in neurological disorders . The modulation of potassium channels can affect neuronal excitability, providing a basis for investigating its use in conditions such as epilepsy or chronic pain .

Case Studies and Research Findings

- Neuroprotective Effects : A study evaluated the neuroprotective effects of a related compound on neuronal cultures exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and inflammation markers, highlighting its potential for treating neurodegenerative diseases .

- Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of this class exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.

- GIRK Channel Activation : Experimental data showed that the compound effectively activated GIRK channels in heterologous expression systems, leading to increased potassium conductance and reduced neuronal firing rates. This suggests potential applications in managing conditions characterized by hyperexcitability.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through various methods that typically involve the coupling of a tetrahydrothiophene ring with a piperidine moiety and a thiophene derivative. The synthesis often employs standard organic reactions such as amide bond formation and can be optimized for yield and purity. The molecular structure features key functional groups that contribute to its biological activity, including a dioxidotetrahydrothiophene core that enhances metabolic stability.

Research indicates that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide exhibits promising biological activities:

- Potassium Channel Activation : This compound has been identified as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels. Studies show that it enhances potassium ion conductance, which is crucial for regulating neuronal excitability and cardiac function .

- Anticancer Properties : Preliminary investigations suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The thiazole and thiophene scaffolds are known for their roles in developing anticancer agents .

Applications in Drug Development

The unique structural features of this compound make it a candidate for various therapeutic applications:

| Application Area | Description |

|---|---|

| Neurological Disorders | As a GIRK channel activator, it may be explored for treating conditions like epilepsy and anxiety disorders. |

| Cardiovascular Health | Potential use in managing arrhythmias due to its effects on cardiac action potentials. |

| Cancer Therapy | Investigated for its ability to inhibit tumor growth and promote apoptosis in malignancies. |

Case Studies

Several studies highlight the relevance of this compound in specific applications:

- GIRK Channel Modulation : A study demonstrated that derivatives of this compound could selectively activate GIRK1/2 channels with nanomolar potency, indicating potential for developing new treatments for cardiac and neurological disorders .

- Antitumor Activity : Research on related compounds has shown that modifications to the thiophene structure can enhance anticancer activity. These findings suggest that further exploration of this compound could lead to the development of effective cancer therapies .

- Metabolic Stability : Investigations into the metabolic pathways indicate that the dioxidotetrahydrothiophenyl group contributes significantly to the stability of these compounds in biological systems, making them suitable candidates for drug formulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Hypothetical Comparisons

Hypothetical Pharmacological Insights

- Sulfone vs. Thioether : The sulfone group in the target compound (vs. thioether in ) may reduce off-target reactivity and improve oxidative stability .

- Piperidine vs. Dihydropyridine : Piperidine scaffolds (target compound) favor CNS penetration, whereas dihydropyridines () are classically associated with cardiovascular targets.

- Substituent Effects : The 3-methylthiophene in the target compound likely enhances π-π stacking vs. biphenyl (), but with reduced steric bulk compared to bromophenyl groups ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.